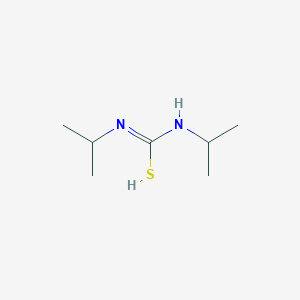
N,N'-di(propan-2-yl)carbamimidothioic acid
描述
N,N’-di(propan-2-yl)carbamimidothioic acid, also known as N,N’-diisopropylcarbodiimide, is a chemical compound with the molecular formula C7H14N2. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to form stable intermediates. This compound is a liquid at room temperature, making it easier to handle compared to its solid counterparts .
准备方法
Synthetic Routes and Reaction Conditions
N,N’-di(propan-2-yl)carbamimidothioic acid can be synthesized from N,N’-disubstituted thioureas. One common method involves the reaction of N,N’-disubstituted thioureas with 2-chloro-4,6-dimethylpyrimidine, 2,4-dichloropyrimidine, or N-phenylbenzimidoyl chloride . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of N,N’-di(propan-2-yl)carbamimidothioic acid often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N,N’-di(propan-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N,N’-di(propan-2-yl)urea.
Substitution: It can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other functional groups.
Addition: The compound can react with nucleophiles to form addition products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Amines and alcohols are common nucleophiles that react with N,N’-di(propan-2-yl)carbamimidothioic acid.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents in these reactions.
Major Products
The major products formed from these reactions include N,N’-di(propan-2-yl)urea, substituted carbodiimides, and various addition products depending on the nucleophile used .
科学研究应用
作用机制
The mechanism of action of N,N’-di(propan-2-yl)carbamimidothioic acid involves the formation of a reactive intermediate that facilitates the coupling of amino acids in peptide synthesis. The carbodiimide group reacts with the carboxyl group of one amino acid, forming an O-acylisourea intermediate. This intermediate then reacts with the amino group of another amino acid, forming a peptide bond and releasing N,N’-di(propan-2-yl)urea as a by-product .
相似化合物的比较
Similar Compounds
N,N’-dicyclohexylcarbodiimide: Another commonly used carbodiimide in peptide synthesis, but it is a solid at room temperature, making it less convenient to handle.
N,N’-diethylcarbodiimide: Similar in reactivity but less commonly used due to its lower stability.
Uniqueness
N,N’-di(propan-2-yl)carbamimidothioic acid is unique due to its liquid state at room temperature, which makes it easier to handle and use in various reactions. Additionally, the by-products formed during its reactions are often soluble in organic solvents, simplifying the purification process .
属性
IUPAC Name |
N,N'-di(propan-2-yl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=NC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















